7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID is a heterocyclic compound with a unique spiro structure. It is often used as a building block in organic synthesis due to its stability and reactivity. The compound’s molecular formula is C17H21NO4, and it has a molecular weight of 303.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID typically involves the reaction of azaspiro compounds with carboxylic acid derivatives. One common method includes the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the formation of the spiro structure .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, amines, and substituted spiro compounds .
Scientific Research Applications
7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
- 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid
Comparison: 7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID is unique due to its specific spiro structure and the presence of a carboxylic acid group. This combination provides distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H20NO4- |
---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
7-phenylmethoxycarbonyl-7-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c19-15(20)14-10-17(11-14)6-8-18(9-7-17)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20)/p-1 |
InChI Key |
QKUIEIBFWFCGSE-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC12CC(C2)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.